molecular formula C3H17Na2O11P B1200491 beta-Glycerophosphoric acid CAS No. 17181-54-3

beta-Glycerophosphoric acid

Cat. No.: B1200491
CAS No.: 17181-54-3
M. Wt: 306.11 g/mol
InChI Key: PEMUISUYOHQFQH-UHFFFAOYSA-L
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Description

Atomic Composition and Molecular Formula Analysis

The fundamental molecular composition of beta-glycerophosphoric acid is defined by the chemical formula C₃H₉O₆P, representing a precise arrangement of three carbon atoms, nine hydrogen atoms, six oxygen atoms, and one phosphorus atom. This molecular formula corresponds to a molecular weight of 172.0737 atomic mass units, with a monoisotopic molecular weight of 172.013674532. The compound's systematic nomenclature follows the International Union of Pure and Applied Chemistry convention as [(1,3-dihydroxypropan-2-yl)oxy]phosphonic acid, reflecting the precise connectivity of the phosphate group to the central carbon atom of the glycerol backbone.

The atomic connectivity within this compound reveals a distinctive structural motif where the phosphate group is attached to the second carbon atom of the three-carbon glycerol chain. This positioning creates a molecule with the simplified molecular input line entry system representation of OCC(CO)OP(O)(O)=O, clearly demonstrating the central placement of the phosphate moiety. The phosphate group itself maintains its characteristic tetrahedral geometry with three hydroxyl groups and one oxygen atom forming a bond with the glycerol carbon atom.

Detailed analysis of the elemental composition reveals specific physicochemical properties that influence the compound's behavior in various chemical environments. The molecular charge distribution indicates a physiological charge of -2 under standard biological conditions, attributed to the ionization of the phosphate group. This charge distribution significantly impacts the compound's solubility characteristics and interaction patterns with other molecular species. The hydrogen acceptor count totals five atoms, while the compound exhibits specific pKa values, with the strongest acidic pKa recorded at 1.13.

The molecular framework classification places this compound within the category of aliphatic acyclic compounds, specifically as a member of the glycerophosphate family. This classification reflects the linear, non-cyclic nature of the glycerol backbone combined with the phosphate functionality. The compound belongs to the broader class of lipids and lipid-like molecules, positioned within the glycerophospholipid superclass and the glycerophosphate subclass.

Properties

IUPAC Name

disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUISUYOHQFQH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H17Na2O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158536
Record name Sodium 2-glycerophosphate pentahydrate
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Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13408-09-8, 154804-51-0
Record name Sodium 2-glycerophosphate pentahydrate
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Record name Sodium 2-glycerophosphate pentahydrate
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Record name 154804-51-0
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Record name SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Glycerophosphoric acid can be synthesized through the phosphorylation of glycerol. One common method involves the reaction of glycerol with phosphoric acid under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting glycerol with phosphoric acid in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .

Chemical Reactions Analysis

Types of Reactions: Beta-Glycerophosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Properties and Mechanisms

Beta-Glycerophosphoric acid plays a vital role in numerous biochemical reactions, including:

  • Phosphate Group Donation : It acts as a phosphate donor in matrix mineralization studies, which is critical for bone formation and repair.
  • Enzyme Inhibition : It functions as a serine-threonine phosphatase inhibitor, affecting signaling pathways involved in various cellular processes.
  • Cellular Effects : The compound influences calcification in vascular smooth muscle cells, promoting mineral deposition essential for bone health and vascular function.

Scientific Research Applications

The versatility of this compound extends to several scientific research areas:

FieldApplication
ChemistryUsed as a phosphate donor in various chemical reactions.
BiologyPromotes differentiation of stem cells and mineralization processes.
MedicineUtilized in drug delivery systems and tissue engineering applications.
IndustryEmployed in recombinant protein production and as a buffer in culture media.

Vascular Calcification Model

A study demonstrated that this compound could induce calcification in cultured bovine vascular smooth muscle cells when combined with ascorbic acid and insulin. The calcification was confirmed through von Kossa staining and calcium accumulation assays. This research highlights this compound's role as a significant factor in vascular disease research, particularly regarding atherosclerosis .

Metabolic Profiling

In an investigation involving geese overfed to induce fatty liver disease, elevated levels of this compound were observed alongside other metabolites. This suggests its potential as a biomarker for metabolic disturbances related to liver conditions .

Applications in Medicine

This compound has several medical applications:

  • Tissue Engineering : It is used in the development of hydrogels and scaffolds that facilitate cell growth and tissue regeneration.
  • Drug Delivery : The compound enhances the efficacy of drug delivery systems by providing phosphate ions that are crucial for cellular uptake and metabolism.

Industrial Uses

In industrial settings, this compound is often utilized for:

  • Recombinant Protein Production : It serves as an essential component in culture media for the production of recombinant proteins.
  • Buffering Agents : The compound is employed to maintain pH stability in various biochemical assays.

This compound exhibits significant biological activities:

  • Calcification Induction : It accelerates calcification in vascular smooth muscle cells, which is important for understanding vascular calcification mechanisms .
  • Osteogenic Differentiation : The compound promotes the osteogenic differentiation of bone marrow stem cells, making it valuable for bone regeneration studies .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Compound Chemical Formula CAS Number Key Features Biological Roles References
Beta-glycerophosphoric acid C₃H₉O₆P 17181-54-3 Phosphate at β-position of glycerol; solid, water-soluble. Osteogenesis, lipid metabolism, oxidative stress modulation, cell signaling.
D-Glycerol 1-phosphate C₃H₉O₆P Not specified Phosphate at α-position (carbon-1); stereoisomer of β-GPA. Intermediate in glycolysis/gluconeogenesis; less studied in disease pathways.
Glucose-1-phosphate C₆H₁₃O₉P 59-56-3 Phosphate ester of glucose; involved in glycogen synthesis. Glycogen metabolism, energy storage; unrelated to lipid signaling.
3-Phosphoglycerate C₃H₇O₇P 820-38-6 Central metabolite in glycolysis; phosphate at carbon-3. ATP production; no direct role in bone or neurological pathways.
Glyceric acid 1,3-biphosphate C₃H₈O₁₀P₂ 1981-49-3 Two phosphate groups on carbons 1 and 3; high-energy intermediate. Calvin cycle in plants; not implicated in mammalian metabolic disorders.
Lysophosphatidic acid (LPA) Variable (C₁₆–C₂₀) Not specified Glycerol with one fatty acid chain and one phosphate; signaling lipid. Cell proliferation, inflammation; structurally distinct from β-GPA.

Metabolic and Disease-Related Roles

This compound
  • Oxidative Stress & Inflammation :
    • In OSA patients, β-GPA levels correlate with oxidative stress markers (e.g., ROS) and cardiovascular risks .
    • Negatively associated with hs-CRP (inflammatory marker) in gut microbiota studies .
  • Neurological Disorders :
    • Elevated in Parkinson’s disease models (p = 0.04662, FDR = 0.035601) .
    • Linked to serotonin and tryptophan pathways in depression and Alzheimer’s disease .
  • Plant Pathology :
    • In HLB-affected citrus, β-GPA levels increase 13-fold, suggesting a role in stress response .
Contrasting Compounds

Glucose-1-phosphate :

  • Central to glycogen synthesis; mutations cause glycogen storage diseases (e.g., von Gierke’s disease).

Lysophosphatidic Acid (LPA) :

  • Activates G protein-coupled receptors (GPCRs) to promote cancer metastasis ; structurally and functionally distinct from β-GPA.

Key Research Findings and Data

β-GPA in Disease Models

  • Cardiovascular Disease : Serum β-GPA levels are elevated in OSA patients, correlating with oxidative stress (ROS) and endothelial dysfunction .
  • Parkinson’s Disease : Significantly higher in 6-hydroxydopamine models (p < 0.05), suggesting metabolic adaptation .
  • HLB-Affected Citrus : 13.0-fold increase in β-GPA in 9-year-old citrus pericarp, indicating stress response activation .

Mechanistic Insights

  • Bone Formation : β-GPA enhances osteogenic differentiation via phosphate donation, critical for bone matrix mineralization .
  • Gut Microbiota Interaction : Modulates taurine and hypotaurine metabolism, influencing neuroinflammation and depression .

Biological Activity

Beta-Glycerophosphoric acid (BGP), also known as β-glycerophosphate, is a phosphoric ester of glycerol that has garnered attention for its biological activities, particularly in the fields of cell biology and biochemistry. This compound serves as a critical phosphate donor in various biochemical processes and has implications in cellular differentiation, mineralization, and metabolic regulation.

Target Enzymes
BGP primarily acts as an inhibitor of serine-threonine phosphatase, an enzyme involved in various signaling pathways. By inhibiting this enzyme, BGP can influence several cellular processes, including:

  • Dephosphorylation : Inhibition of serine-threonine phosphatase affects the phosphorylation state of proteins, which is crucial for regulating cellular functions.
  • Osteogenic Differentiation : BGP is known to promote the osteogenic differentiation of bone marrow stem cells in vitro, making it valuable in bone regeneration studies .

Biochemical Pathways
BGP is involved in multiple metabolic pathways, including:

  • Amino Acid Metabolism
  • Carbohydrate Metabolism
  • Lipid Metabolism

These pathways are essential for maintaining cellular homeostasis and energy balance.

Cellular Effects

BGP has demonstrated significant effects on various cell types:

  • Calcification in Vascular Smooth Muscle Cells (VSMCs) : Research indicates that BGP can induce calcification in cultured bovine VSMCs. This process is characterized by increased alkaline phosphatase (ALP) activity and osteopontin expression, suggesting a mechanism similar to that seen in osteoblasts . The findings highlight BGP's role in vascular calcification, which is relevant to atherosclerosis and cardiovascular diseases.
  • Mineralization Studies : BGP serves as a phosphate donor in studies involving matrix mineralization, contributing to the formation of hydroxyapatite crystals that are essential for bone mineralization .

Pharmacokinetics

BGP is water-soluble and stable under physiological conditions. However, it can hydrolyze under strong acidic conditions, which may affect its biological activity.

Research Applications

BGP's versatility extends to various scientific fields:

Field Application
ChemistryUsed as a phosphate donor in chemical reactions.
BiologyPromotes differentiation of stem cells and mineralization processes.
MedicineUtilized in drug delivery systems and tissue engineering applications.
IndustryEmployed in recombinant protein production and as a buffer in culture media.

Case Studies

  • Vascular Calcification Model : A study demonstrated that BGP could induce calcification in VSMCs when combined with ascorbic acid and insulin. The calcification was confirmed through von Kossa staining and calcium accumulation assays, underscoring BGP's role as a significant factor in vascular disease research .
  • Metabolic Profiling : In a study involving geese overfed to induce fatty liver disease, elevated levels of BGP were observed alongside other metabolites. This suggests that BGP may serve as a potential biomarker for metabolic disturbances related to liver conditions .

Q & A

Q. What are the recommended laboratory synthesis methods for beta-glycerophosphoric acid derivatives (e.g., disodium salts)?

this compound disodium salt is synthesized via phosphorylation of glycerol using phosphoric acid or enzymatic methods. Key steps include:

  • Direct phosphorylation : Glycerol reacts with phosphorus oxychloride (POCl₃) under controlled acidic conditions .
  • Enzymatic routes : Phospholipases or phosphatases catalyze glycerol phosphorylation, offering higher stereospecificity for β-isomer formation .
  • Purification : Crystallization from aqueous ethanol ensures removal of α-isomer impurities.

Table 1 : Synthesis Methods Comparison

MethodYield (%)Purity (%)Key Reference
POCl₃ phosphorylation65–7590–95
Enzymatic synthesis80–85>98

Q. How is this compound disodium salt utilized as a phosphatase inhibitor in cell lysate studies?

The compound inhibits serine/threonine phosphatases by mimicking phosphate groups. Optimization guidelines:

  • Concentration : 10–20 mM in inhibitor cocktails (e.g., combined with sodium orthovanadate for tyrosine phosphatase inhibition) .
  • Validation : Monitor phosphatase activity using p-nitrophenyl phosphate (pNPP) assays post-treatment .
  • Compatibility : Stable in DMSO-based solutions but degrades in aqueous buffers >24 hours; prepare fresh before experiments .

Q. What analytical techniques are critical for characterizing this compound structural integrity?

  • NMR spectroscopy : ³¹P NMR distinguishes β- and α-isomers via chemical shifts (β: δ 0.5–1.5 ppm; α: δ 2.0–3.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (m/z 172.07 for free acid; 306.11 for disodium salt) .
  • Chromatography : Reverse-phase HPLC with refractive index detection quantifies purity (>95% for most biological applications) .

Advanced Research Questions

Q. How can researchers resolve contradictory metabolomic data showing this compound depletion under ion-beam irradiation but accumulation in malate-aspartate shuttle defects?

Contradictions arise from pathway crosstalk and experimental variables:

  • Context-specific roles : In radiation studies, decreased levels suggest membrane phospholipid breakdown (glycerophospholipid metabolism) . In metabolic disorders (e.g., MDH1 deficiency), accumulation links to NAD⁺/NADH imbalance driving glycerol-3-phosphate synthesis .
  • Methodological adjustments : Use isotopically labeled tracers (e.g., ¹³C-glucose) to track carbon flux and distinguish biosynthesis vs. degradation .

Q. What strategies validate this compound identity in untargeted metabolomics given isomer challenges (e.g., glycerol 3-phosphate vs. This compound)?

  • Targeted MS/MS : Compare fragmentation patterns with reference standards (e.g., m/z 97.0 for phosphate group in this compound) .
  • Isotopic labeling : ¹³C-glucose tracing differentiates glycerol-3-phosphate (M+3 isotopomer) from this compound (no glucose-derived labeling) .
  • Enzymatic assays : Phosphatase treatment hydrolyzes this compound but not glycerol 3-phosphate, confirmed by NMR .

Q. How does this compound integrate into cross-omics analyses (e.g., transcriptomics-metabolomics) for pathway elucidation under abiotic stress?

Case study in ion-beam-irradiated plants:

  • Multi-omics workflow :

Metabolomics : Identify this compound as a hub metabolite in glycerophospholipid pathways .

Transcriptomics : Correlate downregulation of phospholipase D (PLD) genes with metabolite depletion .

Pathway mapping : Overlay data onto KEGG maps (e.g., map00564) to visualize disrupted lipid remodeling .

  • Statistical validation : Apply weighted gene co-expression network analysis (WGCNA) to link metabolite clusters to stress-responsive genes .

Methodological Resources

  • Synthesis protocols : Detailed enzymatic synthesis guidelines .
  • Inhibitor optimization : Concentration-response curves for phosphatase inhibition .
  • Metabolomics standards : HMDB entry HMDB0002520 for reference spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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